molecular formula C15H14F4N4 B2518566 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1443978-61-7

2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2518566
CAS No.: 1443978-61-7
M. Wt: 326.299
InChI Key: WDDFGUPZMMLUAX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with a fluorophenyl group, a piperazine moiety, and a trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
  • 2-(4-bromophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
  • 2-(4-methylphenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibits unique properties due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N4/c16-11-3-1-10(2-4-11)14-21-12(15(17,18)19)9-13(22-14)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDFGUPZMMLUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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